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molecular formula C10H13NO4S B8590266 3-[4-[(Methanesulfonyl)amino]phenyl]propionic acid

3-[4-[(Methanesulfonyl)amino]phenyl]propionic acid

Cat. No. B8590266
M. Wt: 243.28 g/mol
InChI Key: PKVXOQIKRLHBPM-UHFFFAOYSA-N
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Patent
US05155268

Procedure details

3-[4-[(Methanesulfonyl)amino]phenyl]propionic acid benzyl ester from Preparation 26 (5.0 g (0.015 mol) and 0.75 g of 5% Pd/C catalyst in 150 ml of ethanol is hydrogenated on the Parr hydrogenator for 20 min. The mixture is filtered through a pad of Celite. The filtrate is concentrated to give a solid. It is recrystallized from ethanol to give 3-[4-[(methanesulfonyl)amino]phenyl]propionic acid; m.p. 152.5°-154° C.
Name
3-[4-[(Methanesulfonyl)amino]phenyl]propionic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.75 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9](=[O:23])[CH2:10][CH2:11][C:12]1[CH:17]=[CH:16][C:15]([NH:18][S:19]([CH3:22])(=[O:21])=[O:20])=[CH:14][CH:13]=1)C1C=CC=CC=1>[Pd].C(O)C>[CH3:22][S:19]([NH:18][C:15]1[CH:14]=[CH:13][C:12]([CH2:11][CH2:10][C:9]([OH:23])=[O:8])=[CH:17][CH:16]=1)(=[O:21])=[O:20]

Inputs

Step One
Name
3-[4-[(Methanesulfonyl)amino]phenyl]propionic acid benzyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC1=CC=C(C=C1)NS(=O)(=O)C)=O
Name
Quantity
0.75 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture is filtered through a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
It is recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC=C(C=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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